Neuromedin U-25 (porcine)

Beschreibung

BenchChem offers high-quality Neuromedin U-25 (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuromedin U-25 (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

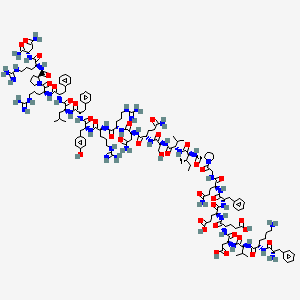

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C144H217N43O37/c1-9-78(8)116(185-136(220)104-43-28-62-186(104)110(194)73-164-119(203)90(49-53-106(147)190)168-128(212)97(66-80-32-16-11-17-33-80)177-125(209)93(52-56-112(197)198)169-123(207)92(51-55-111(195)196)170-133(217)102(72-113(199)200)181-137(221)114(76(4)5)183-126(210)86(38-22-23-57-145)165-118(202)85(146)65-79-30-14-10-15-31-79)139(223)184-115(77(6)7)138(222)182-103(74-188)134(218)171-91(50-54-107(148)191)124(208)180-101(71-109(150)193)132(216)167-87(39-24-58-160-141(152)153)120(204)166-88(40-25-59-161-142(154)155)122(206)176-100(69-83-45-47-84(189)48-46-83)131(215)179-99(68-82-36-20-13-21-37-82)130(214)175-96(64-75(2)3)127(211)178-98(67-81-34-18-12-19-35-81)129(213)173-94(42-27-61-163-144(158)159)140(224)187-63-29-44-105(187)135(219)172-89(41-26-60-162-143(156)157)121(205)174-95(117(151)201)70-108(149)192/h10-21,30-37,45-48,75-78,85-105,114-116,188-189H,9,22-29,38-44,49-74,145-146H2,1-8H3,(H2,147,190)(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,201)(H,164,203)(H,165,202)(H,166,204)(H,167,216)(H,168,212)(H,169,207)(H,170,217)(H,171,218)(H,172,219)(H,173,213)(H,174,205)(H,175,214)(H,176,206)(H,177,209)(H,178,211)(H,179,215)(H,180,208)(H,181,221)(H,182,222)(H,183,210)(H,184,223)(H,185,220)(H,195,196)(H,197,198)(H,199,200)(H4,152,153,160)(H4,154,155,161)(H4,156,157,162)(H4,158,159,163)/t78-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIPBDDJNZTTI-DXVWOPCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C144H217N43O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583206 | |

| Record name | PUBCHEM_16136617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3142.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98395-76-7 | |

| Record name | PUBCHEM_16136617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Porcine Neuromedin U-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin U (NMU) is a pleiotropic neuropeptide first identified in 1985 from the porcine spinal cord, named for its potent contractile effect on the rat uterus.[1] This technical guide provides an in-depth overview of the seminal work that led to the discovery and isolation of the 25-amino acid form, Neuromedin U-25 (NMU-25). The document details the experimental protocols, summarizes the key quantitative data, and illustrates the logical workflow and signaling pathways associated with this important signaling molecule.

Core Data Summary

The pioneering research by Minamino and colleagues in 1985 successfully purified and characterized two forms of Neuromedin U from porcine spinal cord: NMU-8 and NMU-25.[1]

Table 1: Physicochemical Properties of Porcine Neuromedin U-25

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Lys-Val-Asp-Glu-Glu-Phe-Gln-Gly-Pro-Ile-Val-Ser-Gln-Asn-Arg-Arg-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2 | [2] |

| Molecular Weight (M.W.) | 3140.63 Da | [2] |

| C-terminal Modification | Amidation | [1] |

Experimental Protocols

The following sections provide a detailed account of the methodologies employed in the discovery and characterization of porcine NMU-25.

Tissue Extraction from Porcine Spinal Cord

The initial step in the isolation of NMU-25 involved the extraction of peptides from a large quantity of porcine spinal cords.

-

Tissue Source: Whole spinal cords from porcine subjects.

-

Homogenization: The tissue was finely minced and then boiled in water for 10 minutes to inactivate endogenous proteases.

-

Acidification: The boiled tissue homogenate was acidified with acetic acid to a final concentration of 1 M to facilitate the extraction of peptides.

-

Centrifugation: The acidified homogenate was centrifuged at high speed to pellet insoluble material.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was collected for further purification.

Multi-Step Chromatographic Purification

A multi-step chromatographic strategy was employed to purify NMU-25 from the crude extract, with each step monitored for bioactivity using the rat uterus contraction bioassay.

-

Column: SP-Sephadex C-25

-

Equilibration Buffer: 1 M Acetic Acid

-

Elution: A stepwise gradient of pyridine (B92270) concentration in 1 M acetic acid was used to elute bound peptides. The fractions exhibiting uterine contractile activity were pooled.

-

Column: Sephadex G-50

-

Mobile Phase: 1 M Acetic Acid

-

Fractionation: The active fractions from the ion-exchange step were applied to the gel filtration column to separate peptides based on their molecular size. Fractions were again assayed for bioactivity.

-

Column: DEAE-Sephadex A-25

-

Equilibration Buffer: Pyridine-acetate buffer

-

Elution: A linear gradient of increasing pyridine concentration was used to elute the peptides.

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Elution: A linear gradient of acetonitrile was used to achieve high-resolution separation of the peptides. The fractions corresponding to the peaks of uterine contractile activity were collected as purified NMU-25.

Bioassay for Uterine Contraction

The bioactivity of the chromatographic fractions was monitored using an isolated rat uterus smooth muscle preparation.

-

Tissue Preparation: Uteri were excised from estrogen-primed female Wistar rats. The uterine horns were dissected and suspended in an organ bath.

-

Organ Bath Conditions: The tissue was maintained in de Jalon's solution at 32°C, bubbled with a 95% O2 / 5% CO2 gas mixture.

-

Contraction Measurement: The contractile responses of the uterine strips to the addition of chromatographic fractions were recorded isometrically using a force-displacement transducer.

-

Quantification: The activity was quantified by comparing the contractile response to that of a known standard, such as bradykinin. One unit of activity was defined as the amount of substance that elicited a contractile response equivalent to that of a specific amount of the standard.

Amino Acid Sequence Analysis

The primary structure of the purified porcine NMU-25 was determined by Edman degradation.

-

Method: Automated gas-phase sequencing based on the Edman degradation chemistry.

-

Procedure: The purified peptide was subjected to sequential cycles of N-terminal amino acid cleavage, conversion to a stable phenylthiohydantoin (PTH)-amino acid derivative, and identification of the PTH-amino acid by HPLC.

-

C-terminal Amidation: The presence of a C-terminal amide was inferred from the discrepancy between the molecular weight determined by mass spectrometry and the calculated molecular weight of the free acid form of the sequenced peptide.

Visualizations

Experimental Workflow for NMU-25 Isolation

References

A Technical Guide to Porcine Neuromedin U-25: Sequence, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of porcine Neuromedin U-25 (pNmU-25), a neuropeptide with diverse physiological roles. This document details its amino acid sequence, the experimental methodologies for its characterization, and its cellular signaling pathways, offering valuable insights for research and therapeutic development.

Porcine Neuromedin U-25: An Overview

Neuromedin U (NmU) is a highly conserved neuropeptide first isolated from the porcine spinal cord, named for its potent contractile effect on the uterus.[1] It is widely distributed throughout the central and peripheral nervous systems and various peripheral tissues, including the gastrointestinal tract.[1][2] NmU is implicated in a wide array of physiological processes, such as smooth muscle contraction, blood pressure regulation, pain perception, appetite control, and inflammation.[2][3] The porcine variant, Neuromedin U-25, is a 25-amino acid peptide that serves as a ligand for two G protein-coupled receptors, NMUR1 and NMUR2.[2][4]

Amino Acid Sequence and Physicochemical Properties

The primary structure of porcine Neuromedin U-25 has been determined, revealing a 25-amino acid sequence with a C-terminal amidation, which is crucial for its biological activity.[1][5]

Sequence (Three-Letter Code): Phe-Lys-Val-Asp-Glu-Glu-Phe-Gln-Gly-Pro-Ile-Val-Ser-Gln-Asn-Arg-Arg-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2[5][6]

Sequence (One-Letter Code): FKVDEEFQGPIVSQNRRYFLFRPRN-NH2[5][6]

Quantitative data for synthetic porcine Neuromedin U-25 is summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 3142.6 g/mol | [5] |

| Molecular Formula | C144H217N43O37 | [5] |

| Purity | > 95% | [5] |

Experimental Protocols for Peptide Sequence Determination

The determination of a peptide's amino acid sequence is a fundamental step in its characterization. The two primary methods employed for this purpose are Edman degradation and tandem mass spectrometry (MS/MS).

Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.[7]

Methodology:

-

Coupling: The peptide's N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide.[8]

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide using an anhydrous acid, such as trifluoroacetic acid (TFA).[8]

-

Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.[8]

-

Identification: The PTH-amino acid is identified using high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[8]

-

Repetition: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a high-throughput and sensitive method for peptide sequencing.[9]

Methodology:

-

Sample Preparation and Separation: The peptide sample is typically purified and then subjected to liquid chromatography (LC) to separate it from other components.[10]

-

Ionization: The eluted peptides are ionized, commonly using electrospray ionization (ESI), to generate gas-phase peptide ions.[11]

-

First Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions) are measured.[8]

-

Fragmentation: A specific precursor ion is selected and fragmented, usually by collision-induced dissociation (CID), where the ion collides with an inert gas.[8]

-

Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured.[8]

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum. This can be done through database searching or de novo sequencing.[7][9]

Neuromedin U Signaling Pathways

Neuromedin U exerts its biological effects by binding to two distinct G protein-coupled receptors: NMUR1 and NMUR2.[4] NMUR1 is predominantly expressed in peripheral tissues, while NMUR2 is mainly found in the central nervous system.[2]

Upon binding of Neuromedin U, the receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of Gαq proteins.[12] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13]

Furthermore, Neuromedin U signaling has been shown to activate other important pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are involved in cell proliferation, differentiation, and survival.[3][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Neuromedin U - Wikipedia [en.wikipedia.org]

- 3. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuromedin (U25), porcine - Elabscience® [elabscience.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. jpt.com [jpt.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]

- 10. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 12. The neuropeptide Neuromedin U stimulates innate lymphoid cells and type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuromedin U 25 | CRB1001440 | Biosynth [biosynth.com]

- 14. researchgate.net [researchgate.net]

Physiological Role of Neuromedin U-25 in Pigs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide with a diverse range of physiological functions. First identified in the porcine spinal cord, Neuromedin U-25 (NMU-25) and its shorter form, NMU-8, have been the subject of research for their roles in smooth muscle contraction, cardiovascular regulation, and energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of the physiological role of NMU-25 in pigs. It consolidates findings on its distribution, the expression of its receptors, and its known biological activities. Detailed experimental methodologies from key studies are provided, and signaling pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Neuromedin U-25 (NMU-25) is a 25-amino acid peptide originally isolated from the porcine spinal cord.[1][2][3] It belongs to a family of neuropeptides characterized by a highly conserved C-terminal amide structure, which is crucial for its biological activity.[1][2][4] NMU exerts its effects through two G protein-coupled receptors (GPCRs), NMU receptor 1 (NMUR1) and NMU receptor 2 (NMUR2).[5][6][7] The differential expression of these receptors throughout the body accounts for the pleiotropic effects of NMU.[4][5][7][8] In pigs, research has begun to elucidate the distribution of NMU and its receptors, hinting at its physiological significance in this species.

Distribution of Neuromedin U and its Receptors in Pigs

The physiological effects of NMU-25 are dictated by the location of its expression and the distribution of its receptors. In pigs, NMU mRNA and its receptors have been identified in both the central nervous system (CNS) and peripheral tissues.

Table 1: Distribution of NMU, NMUR1, and NMUR2 mRNA in Various Pig Tissues

| Tissue Category | Specific Tissue/Organ | NMU mRNA Expression | NMUR1 mRNA Expression | NMUR2 mRNA Expression | Reference |

| Central Nervous System | Hypothalamus | Present | - | Densely Distributed | [5][9] |

| Hypophysis (Pituitary) | Present | - | Densely Distributed | [9] | |

| Hippocampus | Present | - | Densely Distributed | [9] | |

| Brain Stem | Present | - | Densely Distributed | [9] | |

| Peripheral Tissues | |||||

| Gastrointestinal Tract | Alimentary Organs | Present | Widely Expressed | - | [5][9] |

| Endocrine System | Endocrine Organs | Present | Present | Present | [5][9] |

| Immune System | Lymphatic Organs | Present | Present | - | [5][9] |

| Reproductive System | Ovaries, Genitourinary Organs | Present | Present | Present | [5][9] |

Data synthesized from studies utilizing semi-quantitative RT-PCR and in situ hybridization.[5][9]

Immunohistochemistry has further confirmed the presence of NMU and NMUR1 proteins, particularly in the gastrointestinal tract, genitourinary organs, and immune organs.[5] The widespread distribution in peripheral tissues suggests a significant role for NMU in regulating visceral functions, while its presence in the CNS points to its involvement in central regulatory processes.[5][7][8]

Physiological Functions of Porcine Neuromedin U-25

While much of the functional research on NMU has been conducted in other species, initial studies on porcine NMU-25 have revealed several key physiological effects.

Smooth Muscle Contraction

The name "Neuromedin U" is derived from its potent contractile effect on the rat uterus.[1][3] Porcine NMU-25 and its related fragments have been shown to induce contraction in various smooth muscle preparations.

Table 2: Contractile Activity of Porcine NMU-25 and Related Peptides

| Peptide | Preparation | Relative Activity (to p-NMU-8) | Reference |

| p-NMU-25 | Isolated chicken crop smooth muscle | 5.51 +/- 0.09 | [10] |

| p-NMU-25 (15-25) | Isolated chicken crop smooth muscle | 7.78 +/- 0.05 | [10] |

| p-NMU-8 | Human isolated ileum (longitudinal muscle) | Induces concentration-dependent contraction | [11] |

| p-NMU-8 | Human isolated urinary bladder | Induces concentration-dependent contraction | [11] |

These findings highlight the potent myotropic activity of porcine NMU, suggesting a role in regulating gastrointestinal and urinary tract motility.[10][11]

Cardiovascular Effects

Porcine NMU-25 has been demonstrated to have a hypertensive effect.[1][12] Studies in dogs using synthetic porcine NMU-25 have shown a selective and potent effect on splanchnic circulation.

Table 3: Effects of Synthetic Porcine NMU-25 on Splanchnic Circulation in Dogs

| Parameter | Dose | Maximal Effect | Reference |

| Superior Mesenteric Artery Blood Flow | 320 pmol/kg | 48.4% reduction | [12] |

| Portal Vein Blood Flow | 32 pmol/kg | 42.1% reduction | [12] |

| Pancreatic Tissue Blood Flow | 3.2 pmol/kg | 13.8% increase | [12] |

| Blood Pressure | 320 pmol/kg | 5.2% increase | [12] |

Notably, NMU-25 did not influence axillary artery blood flow, indicating a selective action on the splanchnic vascular bed.[12]

Signaling Pathways

NMU exerts its cellular effects by activating NMUR1 and NMUR2, which couple to G proteins to initiate intracellular signaling cascades. While specific quantitative data from pig models is limited, the general signaling pathways are well-conserved across species.

Upon binding of NMU-25, both NMUR1 and NMUR2 can activate the Gαq subunit, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These downstream events culminate in various physiological responses, including smooth muscle contraction and vasoconstriction.

Experimental Protocols

The following are summaries of methodologies used in key studies on porcine Neuromedin U.

Cloning and Expression Analysis of Porcine NMU and its Receptors

-

Objective: To clone the porcine NMU, NMUR1, and NMUR2 genes and investigate their mRNA expression in various tissues.

-

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from various pig tissues, followed by reverse transcription to synthesize cDNA.

-

Gene Cloning: Based on conserved sequences from other species, primers were designed to amplify the coding sequences of porcine NMU, NMUR1, and NMUR2 from the cDNA using polymerase chain reaction (PCR). The PCR products were then cloned into a vector for sequencing.

-

Real-Time RT-PCR: To quantify mRNA expression levels, real-time reverse transcription PCR (RT-PCR) was performed using gene-specific primers for NMU, NMUR1, NMUR2, and a housekeeping gene (e.g., β-actin) for normalization.

-

Immunohistochemistry (IHC): Tissue sections were prepared and incubated with primary antibodies specific for NMU and NMUR1, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore to visualize the protein localization.

-

In Vivo Cardiovascular Studies

-

Objective: To determine the effect of synthetic porcine NMU-25 on splanchnic circulation.

-

Methodology (as conducted in dogs):

-

Animal Preparation: Anesthetized dogs were used.

-

Blood Flow Measurement: An ultrasonic transit time volume flow meter was used to measure blood flow in the portal vein and superior mesenteric artery. A laser Doppler flow meter was used to measure pancreatic tissue blood flow.

-

Peptide Administration: Synthetic porcine NMU-25 was administered intravenously at various doses.

-

Data Collection: Blood flow and blood pressure were continuously monitored and recorded before, during, and after peptide administration.

-

Conclusion and Future Directions

The available evidence strongly suggests that Neuromedin U-25 plays a significant role in regulating various physiological processes in pigs, particularly in the gastrointestinal, cardiovascular, and central nervous systems. The distribution of NMU and its receptors throughout the body underscores its potential as a key signaling molecule.

However, research specifically in pigs is still in its early stages. Future studies should focus on:

-

Quantitative functional analyses in porcine models to elucidate the precise roles of NMU-25 in feed intake, energy metabolism, and reproduction.

-

The development of specific NMUR1 and NMUR2 agonists and antagonists to dissect the receptor-specific functions of NMU in pigs.

-

Investigating the link between NMU signaling and production traits in swine, which could have implications for animal health and agricultural productivity.

A deeper understanding of the physiological role of NMU-25 in pigs will not only advance our knowledge of comparative physiology but also open avenues for the development of novel therapeutic and productivity-enhancing agents for the swine industry.

References

- 1. Neuromedin U-8 and U-25: novel uterus stimulating and hypertensive peptides identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tansobio.com [tansobio.com]

- 3. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cloning and expression patterns of neuromedin U and its receptors in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 7. Neuromedin U: physiology, pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging pharmacology and physiology of neuromedin U and the structurally related peptide neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of neuromedin S and its receptor NMU2R in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contractile activity of porcine neuromedin U-25 and various neuromedin U-related peptide fragments on isolated chicken crop smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Motor response of the human isolated small intestine and urinary bladder to porcine neuromedin U-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of synthetic neuromedin U-8 and U-25, novel peptides identified in porcine spinal cord, on splanchnic circulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Neuromedin U-25 (porcine)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide first isolated from the porcine spinal cord, with the 25-amino acid isoform (NMU-25) being a primary active form.[1][2][3][4] It exerts a wide array of potent biological effects, including the contraction of smooth muscle, regulation of energy homeostasis, stress responses, and inflammation.[3][5][6] The mechanism of action for Neuromedin U-25 is initiated by its binding to two specific high-affinity G protein-coupled receptors (GPCRs), NMUR1 and NMUR2.[1][6][7] Activation of these receptors triggers a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the mobilization of intracellular calcium and activation of downstream protein kinases. This guide provides a detailed examination of the molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to Neuromedin U-25 (porcine)

Neuromedin U was first identified in 1985 from porcine spinal cord extracts based on its potent ability to contract rat uterus smooth muscle, hence the "U" in its name.[1][5][8] Two primary bioactive forms were purified: a 25-amino acid peptide (NMU-25) and a C-terminal octapeptide (NMU-8).[8] The porcine NMU-25 sequence is Phe-Lys-Val-Asp-Glu-Glu-Phe-Gln-Gly-Pro-Ile-Val-Ser-Gln-Asn-Arg-Arg-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2.[9] The C-terminal heptapeptide (B1575542) is highly conserved across species and is crucial for receptor binding and activation.[5][6][10] While the C-terminal fragment is essential for activity, the N-terminal portion of NMU-25 enhances the peptide's biological potency.[2][6]

Neuromedin U Receptors: NMUR1 and NMUR2

NMU exerts its physiological effects by binding to two distinct Class A GPCRs:

-

NMUR1 (formerly FM-3 or GPR66): Predominantly expressed in peripheral tissues, with high levels found in the gastrointestinal tract, spleen, bone marrow, lymphocytes, and lungs.[1][6][10][11][12] Its activation is linked to functions such as smooth muscle contraction, immune responses, and inflammation.[6][13]

-

NMUR2 (formerly FM-4 or hTGR-1): Primarily expressed in the central nervous system (CNS), particularly in the hypothalamus, medulla, and spinal cord.[1][5][6] Its central actions are associated with the regulation of appetite, energy balance, circadian rhythms, and pain perception.[5][6][14]

Both receptors bind NMU with high, sub-nanomolar affinity.[8][11] The differential distribution of these receptors accounts for the pleiotropic and tissue-specific effects of NMU.[5][6]

Core Mechanism of Action: Signaling Pathways

The binding of Neuromedin U-25 to NMUR1 and NMUR2 predominantly initiates signal transduction via the Gαq/11 subunit of the heterotrimeric G protein.[4][13] This activation leads to a well-characterized cascade of intracellular events. There is also evidence for coupling to Gαi/o proteins, which can inhibit cAMP production.[4][5]

Gαq/11-Phospholipase C Pathway

The canonical signaling pathway activated by NMU is the Gαq/11 pathway, leading to intracellular calcium mobilization.

-

Receptor Activation: NMU-25 binds to NMUR1 or NMUR2, inducing a conformational change.

-

G Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq/11 subunit.

-

PLC Activation: The GTP-bound Gαq/11 subunit dissociates and activates Phospholipase C-beta (PLCβ).

-

IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[5][12][15]

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets to elicit a cellular response.

Additional Signaling Pathways

Beyond the primary Gq/11 pathway, NMU has been shown to activate other critical signaling networks, particularly in immune cells and cancer models. These pathways are often downstream or parallel to the initial calcium signal.

-

PI3K/AKT Pathway: NMU can stimulate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell proliferation, survival, and metabolic regulation.[2][16][17] In some contexts, macrophage-derived IL-6 production induced by NMU is partially dependent on PI3K phosphorylation.[2]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, can also be activated by NMU.[16][17] This pathway is a key regulator of gene expression, cell growth, and differentiation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Neuromedin U.

Table 1: Receptor Activation Potency

| Ligand | Receptor | Assay Type | Cell Line | Potency (EC₅₀) | Reference |

| NMU-8 (rat) | rat NMUR1 | Calcium Mobilization | HEK-293s | 0.9 ± 0.5 nM | [18] |

| NMU (human) | human NMUR1 (FM-3) | Not Specified | HEK-293 | Sub-nanomolar | [8][11] |

Table 2: Comparative Biological Activity

| Peptide | Comparison Peptide | Assay System | Relative Activity | Reference |

| Porcine NMU-25 | Porcine NMU-8 | Chicken Crop Smooth Muscle Contraction | 5.51 ± 0.09 | [19] |

| Porcine NMU-25 (15-25) | Porcine NMU-8 | Chicken Crop Smooth Muscle Contraction | 7.78 ± 0.05 | [19] |

Key Experimental Protocols

The study of NMU's mechanism of action relies on specific in vitro assays to quantify receptor activation and downstream signaling.

Intracellular Calcium Mobilization Assay

This is the most common functional assay for NMUR1 and NMUR2, as it directly measures the outcome of Gq/11 activation.[15][20]

Objective: To measure the increase in intracellular calcium concentration in response to NMU-25 stimulation in cells expressing NMU receptors.

Methodology:

-

Cell Culture: Adherent cells (e.g., HEK-293, CHO) stably or transiently expressing the NMU receptor of interest (NMUR1 or NMUR2) are seeded into 96- or 384-well black, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a buffered saline solution for 30-60 minutes at 37°C. These dyes are cell-permeable and become fluorescent upon binding to Ca²⁺.

-

Compound Preparation: A dilution series of porcine NMU-25 is prepared in the assay buffer.

-

Measurement: The microplate is placed into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established for each well.

-

Stimulation and Detection: The NMU-25 compound plate is added to the cell plate, and fluorescence is measured kinetically in real-time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.[20]

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of PLC activity by quantifying the accumulation of its product, inositol phosphate.[21]

Objective: To quantify the production of inositol phosphates in response to NMU-25 stimulation.

Methodology:

-

Cell Culture and Labeling: Cells expressing the NMU receptor are cultured in an inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours. During this period, the radioactive inositol is incorporated into the membrane phosphoinositides, including PIP2.

-

Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IP metabolites upon receptor stimulation.

-

Stimulation: Cells are stimulated with various concentrations of NMU-25 for a defined period (e.g., 30-60 minutes).

-

Extraction: The reaction is terminated by adding an acid, such as perchloric acid or trichloroacetic acid, to lyse the cells and precipitate proteins.[22]

-

Separation: The soluble inositol phosphates are separated from the membrane components and unincorporated inositol via anion-exchange chromatography.[22]

-

Quantification: The radioactivity of the eluted IP fraction is measured using liquid scintillation counting.

-

Data Analysis: The amount of radioactivity (counts per minute) is plotted against the agonist concentration to generate a dose-response curve and calculate the EC₅₀.

Conclusion

The mechanism of action of porcine Neuromedin U-25 is centered on its function as a potent agonist for the GPCRs NMUR1 and NMUR2. Its binding initiates a cascade of intracellular signaling, dominated by the Gαq/11-PLC-IP3-Ca²⁺ pathway, which is fundamental to its diverse physiological roles, from smooth muscle contraction to immunomodulation. Further investigation into associated pathways like PI3K/AKT and MAPK/ERK continues to elucidate the full scope of NMU's influence on cellular function. Understanding these detailed mechanisms is critical for drug development professionals targeting the NMU system for therapeutic intervention in metabolic, inflammatory, and oncologic diseases.

References

- 1. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 2. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuromedin U, a Key Molecule in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuromedin U - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuromedin U - Wikipedia [en.wikipedia.org]

- 6. Emerging pharmacology and physiology of neuromedin U and the structurally related peptide neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuromedin U receptor - Wikipedia [en.wikipedia.org]

- 8. Neuromedin U receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Neuromedin U-25 (porcine) | TargetMol [targetmol.com]

- 10. Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuromedin U is a potent agonist at the orphan G protein-coupled receptor FM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuromedin U 25 - SB PEPTIDE [sb-peptide.com]

- 13. The neuropeptide Neuromedin U stimulates innate lymphoid cells and type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand recognition and activation of neuromedin U receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Contractile activity of porcine neuromedin U-25 and various neuromedin U-related peptide fragments on isolated chicken crop smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

Porcine Neuromedin U-25: A Technical Overview of Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and signaling mechanisms of porcine neuromedin U-25 (NMU-25) with its cognate receptors, NMUR1 and NMUR2. Neuromedin U, first isolated from porcine spinal cord, is a highly conserved neuropeptide implicated in a wide array of physiological processes, making its receptors potential targets for therapeutic development.[1][2][3] This document summarizes the available data on receptor binding affinity, details relevant experimental methodologies, and illustrates the key signaling pathways.

Receptor Binding Affinity of Porcine NMU-25

For illustrative purposes, the following table presents representative binding affinity data for human NMU-25, which, given the high conservation of the peptide, is expected to be indicative of the porcine counterpart.

| Ligand | Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Human NMU-25 | hNMUR1 | Competition Binding | [125I]-NMU-23 | HEK293 | ~0.5 - 2 | ~1 - 5 | (Illustrative) |

| Human NMU-25 | hNMUR2 | Competition Binding | [125I]-NMU-23 | CHO | ~0.5 - 2 | ~1 - 5 | (Illustrative) |

Note: The values in this table are illustrative and based on data from human NMU studies. Specific experimental data for porcine NMU-25 is currently unavailable in the reviewed literature.

Experimental Protocols

The determination of receptor binding affinity for neuropeptides like NMU-25 is typically achieved through radioligand binding assays. Below is a detailed, generalized protocol for performing such an assay to characterize the interaction of porcine NMU-25 with NMUR1 and NMUR2.

Radioligand Binding Assay Protocol

1. Cell Culture and Membrane Preparation:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the gene encoding either porcine NMUR1 or NMUR2 are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Harvest confluent cells by scraping.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

2. Competition Binding Assay:

-

Materials:

-

Prepared cell membranes expressing NMUR1 or NMUR2.

-

Radiolabeled ligand (e.g., [125I]-porcine NMU-8 or [125I]-human NMU-23).

-

Unlabeled competitor ligand (porcine NMU-25) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

-

Procedure:

-

In each well of the microplate, add a fixed amount of cell membrane preparation (e.g., 10-50 µg of protein).

-

Add increasing concentrations of unlabeled porcine NMU-25.

-

For determining non-specific binding, add a high concentration of unlabeled NMU-25 (e.g., 1 µM) to a set of wells.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled competitor (porcine NMU-25).

-

Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding of porcine NMU-25, both NMUR1 and NMUR2 undergo conformational changes that facilitate their interaction with intracellular heterotrimeric G proteins, initiating downstream signaling cascades.

NMUR1 Signaling

NMUR1 primarily couples to Gαq/11 proteins.[1][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for many of the physiological effects of NMU in peripheral tissues.

NMUR2 Signaling

The signaling of NMUR2 is more complex, with evidence for coupling to both Gαq/11 and Gαi/o proteins.[1][4][7] Coupling to Gαq/11 initiates the same PLC-IP3-DAG pathway as NMUR1. When coupled to Gαi/o, NMUR2 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dual coupling allows NMU-25 to elicit a broader range of cellular responses in the central nervous system where NMUR2 is predominantly expressed.

Visualizations

Experimental Workflow for Receptor Binding Assay

NMUR1 Signaling Pathway

NMUR2 Signaling Pathway

References

- 1. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 5. Emerging pharmacology and physiology of neuromedin U and the structurally related peptide neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand recognition and activation of neuromedin U receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

evolutionary conservation of Neuromedin U-25 sequence

An In-depth Technical Guide on the Evolutionary Conservation of the Neuromedin U-25 Sequence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromedin U (NMU) is a neuropeptide with a remarkably conserved structure across a multitude of species, underscoring its significant physiological roles.[1][2] First identified for its potent contractile effect on uterine smooth muscle, its functions are now known to span metabolism, stress response, and inflammation.[1][3] NMU exists in various isoforms, with Neuromedin U-25 (NMU-25) being a primary form in humans.[4][5] The peptide exerts its effects through two distinct G protein-coupled receptors, NMUR1 and NMUR2.[1][6] The high degree of evolutionary conservation, particularly in the C-terminal region, makes NMU and its receptors compelling targets for therapeutic intervention. This guide provides a detailed examination of the sequence conservation of NMU-25, the experimental methodologies used to study it, and the associated signaling pathways.

Evolutionary Conservation of the Neuromedin U-25 Sequence

The amino acid sequence of Neuromedin U is highly conserved throughout evolution, indicating a strong selective pressure to maintain its structure and function.[1][7] This conservation is most pronounced at the C-terminal end of the peptide.

The Critically Conserved C-Terminus

Across almost all mammalian species, the C-terminal pentapeptide sequence, Phe-Arg-Pro-Arg-Asn, is perfectly preserved.[4][7] Furthermore, a C-terminal amidation is essential for the biological activity of the peptide.[1][4] The absence of this amide group renders the peptide unable to activate its receptors, highlighting the structural precision required for its function.[4][5] This conserved C-terminal heptapeptide (B1575542) is shared with the related peptide Neuromedin S (NMS), which also acts as an endogenous ligand for NMU receptors.[8] The absolute conservation of this region points to its fundamental role in receptor binding and activation.[9]

Data Presentation: Cross-Species Sequence Alignment

To illustrate the degree of conservation, the following table presents a sequence alignment of Neuromedin U from various species. The highly conserved C-terminal heptapeptide is highlighted.

| Species | UniProt ID | Sequence |

| Human (NMU-25) | P48645 | F R V D E E F Q S P F A S Q S R G Y F L F R P R N-NH2 |

| Mouse (mNMU-23) | Q9QXK8 | F K V D T Y H T A V G R P F F L F R P R N-NH2 |

| Rat (NMU-23) | P34964 | F K V D T Y H T A V G R P F F L F R P R N-NH2 |

| Porcine (pNMU-25) | P34964 | Y K V D E Y Q G P A P S G G F F L F R P R N-NH2 |

| Conserved C-terminus | F L F R P R N-NH2 |

Table 1: Amino acid sequence alignment of Neuromedin U from different species. The alignment reveals the remarkable conservation of the C-terminal region, which is critical for receptor activation. Data sourced from UniProt and related structural studies.[10]

Neuromedin U Signaling Pathways

NMU mediates its diverse physiological effects by activating two specific G protein-coupled receptors (GPCRs): NMUR1 and NMUR2.[1][6] These receptors exhibit differential tissue distribution, with NMUR1 being more abundant in peripheral tissues (like the gastrointestinal tract) and NMUR2 being localized more centrally in the nervous system.[11][12]

Upon binding of NMU, both receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Evidence suggests dual coupling to Gαq/11 and Gαi proteins.[4]

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC).

-

Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Other Pathways: NMU receptor activation has also been shown to stimulate the PI3K/AKT and ERK/MAPK pathways, which are crucial for processes like cell proliferation and migration.[3][13]

Experimental Protocols

The study of NMU's evolutionary conservation and its interaction with its receptors involves a range of bioinformatic and biochemical techniques.

Peptide Sequence Alignment and Analysis

Multiple Sequence Alignment (MSA) is a fundamental bioinformatic method used to compare three or more biological sequences to identify regions of similarity, which can indicate functional and evolutionary relationships.[14][15]

Methodology:

-

Sequence Retrieval: Obtain protein sequences for Neuromedin U from various species from databases such as UniProt or NCBI.

-

Alignment Algorithm: Utilize MSA tools like MAFFT, Clustal Omega, or MUSCLE.[15][16] MAFFT, for instance, employs a Fast Fourier Transform to rapidly identify homologous segments.[17]

-

Scoring Matrix: The alignment process is guided by a substitution matrix (e.g., BLOSUM62) that assigns a score for aligning any possible pair of residues, reflecting the likelihood of amino acid substitutions over evolutionary time.[17]

-

Gap Penalties: The introduction of gaps into sequences to improve the overall alignment is penalized to ensure biological relevance.

-

Analysis: The resulting alignment is visualized to identify conserved residues and motifs. The degree of conservation in each column is often denoted by symbols (* for fully conserved, : for strongly similar, . for weakly similar).[18]

Methods for Studying Peptide-Receptor Interactions

Elucidating the specific interactions between NMU-25 and its receptors is critical for understanding its mechanism of action and for designing targeted therapeutics. A combination of techniques is often employed.[19]

Key Experimental Methodologies:

-

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the peptide's amino acid sequence and evaluating the effect on receptor binding and activation. This helps to identify key residues crucial for the interaction.[19]

-

Photochemical and Chemical Cross-linking: This technique is used to create a covalent bond between the peptide ligand and its receptor, allowing for the identification of binding sites.[20]

-

Peptide Synthesis: Synthesize NMU analogues incorporating unnatural amino acids with photoreactive or chemically reactive groups, such as p-benzoyl-l-phenylalanine (Bpa).[20]

-

Binding and Cross-linking: Incubate the modified peptide with cells or membranes expressing the receptor. For photochemical cross-linking, irradiate with UV light to activate the Bpa and form a covalent bond.[20]

-

Complex Isolation: Isolate the peptide-receptor complex.

-

Proteolytic Digestion & Mass Spectrometry: Digest the complex into smaller fragments and analyze them using mass spectrometry to pinpoint the exact amino acid residues involved in the cross-link.[20]

-

-

Advanced Biophysical Techniques: Methods like Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Fluorescence Spectroscopy can provide detailed information on the conformational changes that occur in both the peptide and the receptor upon binding.[19]

Conclusion and Future Directions

The evolutionary conservation of the Neuromedin U-25 peptide, particularly its C-terminal active site, provides a solid foundation for its significance as a signaling molecule. The strong preservation of this sequence across diverse species highlights its indispensable role in physiology and validates the NMU system as a robust target for drug development. For researchers and pharmaceutical professionals, this conservation implies that findings from animal models are more likely to be translatable to human physiology. The detailed experimental protocols outlined provide a roadmap for further dissecting the molecular intricacies of NMU-receptor interactions. Future work focused on developing receptor-specific ligands, guided by an understanding of these conserved interactions, holds the promise of yielding novel therapeutics for a range of disorders, from metabolic diseases to inflammatory conditions.

References

- 1. Neuromedin U and its receptors: structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Neuromedin U and Its Receptors: Structure, Function, and Physiological Roles | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Emerging pharmacology and physiology of neuromedin U and the structurally related peptide neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroanatomical characterization of the Nmu-Cre knock-in mice reveals an interconnected network of unique neuropeptidergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 7. Frontiers | Insights Into the Research Status of Neuromedin U: A Bibliometric and Visual Analysis From 1987 to 2021 [frontiersin.org]

- 8. Neuromedin U receptors in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 9. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuromedin U Type 1 Receptor Stimulation of A-type K+ Current Requires the βγ Subunits of Go Protein, Protein Kinase A, and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Sequence Alignment - Geneious [geneious.com]

- 15. ebi.ac.uk [ebi.ac.uk]

- 16. biorxiv.org [biorxiv.org]

- 17. academic.oup.com [academic.oup.com]

- 18. uniprot.org [uniprot.org]

- 19. researchgate.net [researchgate.net]

- 20. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Neuromedin U-25: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacophore and Molecular Determinants of Neuromedin U-25 Activity for Drug Discovery and Development Professionals

Neuromedin U (NMU) is a highly conserved neuropeptide with a wide array of physiological functions, including the regulation of smooth muscle contraction, appetite, pain perception, and immune responses.[1][2] Its effects are mediated through two G protein-coupled receptors (GPCRs), NMUR1 and NMUR2, which exhibit distinct tissue distribution patterns, with NMUR1 being predominant in the periphery and NMUR2 primarily in the central nervous system.[1][3] This differential expression underscores the potential for developing receptor-selective ligands for targeted therapeutic interventions. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Neuromedin U-25 (NMU-25), with a focus on the key molecular features governing its biological activity.

Core Structure and Key Residues

The primary structure of NMU-25 reveals a highly conserved C-terminal region, which is critical for receptor binding and activation.[2] The C-terminal heptapeptide, Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2, is identical across mammalian species and represents the core pharmacophore of the molecule.[3] Truncation and substitution studies have consistently highlighted the indispensability of this C-terminal amide for biological activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various NMU-25 analogs and fragments, detailing their binding affinities (Ki), half-maximal effective concentrations (EC50), and half-maximal inhibitory concentrations (IC50) at NMUR1 and NMUR2.

Table 1: Binding Affinity (Ki) of Neuromedin U Analogs at NMUR1 and NMUR2

| Compound/Analog | Modification | Ki (nM) at NMUR1 | Ki (nM) at NMUR2 | Reference |

| Human NMU-25 | Endogenous Ligand | 0.21 | 0.15 | [4] |

| Rat NMU-23 | Endogenous Ligand | 0.25 | 0.18 | [4] |

| NMU-8 | C-terminal octapeptide | 0.35 | 0.28 | [4] |

| [Ala¹]NMU-8 | Substitution at position 1 | 1.2 | 0.95 | [4] |

| [Ala⁵]NMU-8 | Substitution at position 5 | >1000 | >1000 | [4] |

| [D-Phe⁴]NMU-8 | D-amino acid substitution | 25.6 | 18.3 | [4] |

Table 2: Functional Potency (EC50) of Neuromedin U Analogs at NMUR1 and NMUR2

| Compound/Analog | Modification | EC50 (nM) at NMUR1 | EC50 (nM) at NMUR2 | Reference |

| Human NMU-25 | Endogenous Ligand | 0.18 | 0.12 | [4] |

| Rat NMU-23 | Endogenous Ligand | 0.22 | 0.16 | [4] |

| NMU-8 | C-terminal octapeptide | 0.29 | 0.21 | [4] |

| [N-acetyl]NMU-8 | N-terminal acetylation | 0.15 | 0.11 | [3] |

| C-terminal deamidation | Deamidation | >10000 | >10000 | [2] |

Table 3: Inhibitory Concentration (IC50) of Neuromedin U Antagonists

| Compound/Analog | Modification | IC50 (nM) at NMUR1 | IC50 (nM) at NMUR2 | Reference |

| R-PSOP | Small molecule antagonist | >10000 | 52 | [5] |

| Pentapeptide 9a | Peptide-based antagonist | 45 | 421 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for NMU receptors.

Materials:

-

HEK293 cells stably expressing human NMUR1 or NMUR2.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]-NMU-8 (specific activity ~60 Ci/mmol).

-

Non-specific binding control: 1 µM unlabeled NMU-25.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to ~90% confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-NMU-8 (final concentration ~0.5 nM), 50 µL of test compound at various concentrations, and 50 µL of membrane preparation (final concentration ~10-20 µg protein/well).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 1 µM unlabeled NMU-25.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values by non-linear regression analysis of the competition binding data.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of test compounds to stimulate or inhibit NMU receptor-mediated intracellular calcium release.

Materials:

-

CHO-K1 cells stably co-expressing human NMUR1 or NMUR2 and a promiscuous G-protein (e.g., Gα16).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM.

-

Pluronic F-127.

-

Probenecid (B1678239) (optional, to prevent dye extrusion).

Procedure:

-

Cell Preparation:

-

Seed the CHO-K1 cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer. Add probenecid to a final concentration of 2.5 mM if necessary.

-

Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with 100 µL of assay buffer.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader (e.g., FLIPR).

-

Add 50 µL of the test compound at various concentrations to the wells.

-

Measure the fluorescence intensity (excitation ~494 nm, emission ~516 nm) every second for 120 seconds.

-

-

Data Analysis:

-

Determine the baseline fluorescence before compound addition and the peak fluorescence after compound addition.

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

-

For agonists, plot the ΔF against the compound concentration and determine the EC50 value using non-linear regression.

-

For antagonists, pre-incubate the cells with the antagonist before adding a known agonist (e.g., NMU-25 at its EC80 concentration) and determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of Neuromedin U receptors and a typical experimental workflow for a structure-activity relationship study.

Caption: Neuromedin U receptor signaling pathways.

Caption: Experimental workflow for a Neuromedin U SAR study.

References

- 1. Neuromedin U uses Gαi2 and Gαo to suppress glucose-stimulated Ca2+ signaling and insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. researchgate.net [researchgate.net]

Neuromedin U-25 in the Porcine Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin U-25 (NMU-25), a highly conserved neuropeptide, was first identified in the porcine spinal cord. While its potent effects on peripheral tissues, such as uterine smooth muscle contraction and blood pressure regulation, are well-documented, its role within the porcine central nervous system (CNS) is an area of ongoing investigation. This technical guide synthesizes the current understanding of NMU-25's function in the porcine CNS, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to support further research and therapeutic development. The evidence points to NMU-25 acting as a significant neuromodulator, likely involved in regulating critical physiological processes including energy homeostasis, stress responses, and other autonomic functions, primarily through its interaction with the G protein-coupled receptor, NMUR2.

Introduction

Neuromedin U (NMU) is a family of neuropeptides characterized by a highly conserved C-terminal amide structure, which is essential for their biological activity.[1][2] Two primary forms were first isolated from the porcine spinal cord: a 25-amino acid peptide (NMU-25) and a shorter 8-amino acid variant (NMU-8).[2][3] The designation "U" was given due to its potent stimulatory effect on the rat uterus.[1][3] While much of the initial research focused on these peripheral actions, the distribution of NMU and its receptors within the central nervous system of various species, including pigs, suggests important neuromodulatory functions.[2][4]

This document provides an in-depth examination of NMU-25's role specifically within the porcine CNS, targeting researchers and professionals in drug development.

Molecular Profile and Distribution in the Porcine CNS

Structure of Porcine Neuromedin U-25

Porcine NMU-25 is a 25-amino acid peptide with the following sequence: Phe-Lys-Val-Asp-Glu-Glu-Phe-Gln-Gly-Pro-Ile-Val-Ser-Gln-Asn-Arg-Arg-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2.[3] The C-terminal region is highly conserved across species and is critical for receptor binding and activation.[1] Early studies using reverse-phase high-performance liquid chromatography (HPLC) on porcine tissue extracts confirmed that the native Neuromedin U-like immunoreactivity co-eluted with the synthetic NMU-25 standard, indicating it is a primary molecular form in the porcine CNS.[4]

Receptors and Distribution

NMU-25 exerts its effects through two G protein-coupled receptors (GPCRs): Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2).[2] These receptors exhibit distinct distribution patterns:

-

NMUR1: Predominantly expressed in peripheral tissues.[2]

-

NMUR2: Abundantly expressed in the brain and spinal cord, making it the primary target for NMU-25's central actions.[2][4]

In pigs, studies utilizing in situ hybridization have detected NMUR2 mRNA in several key regions of the central nervous system, as detailed in Table 1.[4] The presence of NMUR2 in these areas strongly suggests a role for NMU-25 in a variety of neural circuits.

Quantitative Data

Quantitative data on NMU-25 specifically within the porcine CNS is limited. Early studies laid the groundwork by identifying and quantifying the peptide's presence, but more detailed modern quantitative analyses are scarce.

| Parameter | Brain Region | Method | Finding | Reference |

| NMU Receptor mRNA Distribution | Hypothalamus | In Situ Hybridization | Densely distributed NMU2R mRNA | [4] |

| Hypophysis (Pituitary Gland) | In Situ Hybridization | Densely distributed NMU2R mRNA | [4] | |

| Hippocampus | In Situ Hybridization | Densely distributed NMU2R mRNA | [4] | |

| Brain Stem | In Situ Hybridization | Densely distributed NMU2R mRNA | [4] | |

| NMU-like Immunoreactivity | Central Nervous System | Radioimmunoassay (RIA) | A single molecular form detected, co-eluting with synthetic NMU-25. | [4] |

| Gastrointestinal Tract | Radioimmunoassay (RIA) | A single molecular form detected. | [4] |

Table 1: Summary of Quantitative and Distributional Data for Neuromedin U and its Receptor in Porcine Tissues.

Functions of Neuromedin U-25 in the Central Nervous System

Direct functional studies of NMU-25 in the porcine CNS are not extensively reported. However, based on its receptor distribution in the porcine brain and functional studies in other mammalian species, several key roles can be inferred.

-

Regulation of Energy Homeostasis and Feeding Behavior: The dense presence of NMUR2 in the porcine hypothalamus, a critical center for appetite and energy balance, suggests NMU-25 is involved in these processes.[4] Studies in rodents have shown that central administration of NMU potently suppresses food intake.

-

Stress Response: The hypothalamus and pituitary gland form the core of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. The localization of NMUR2 in these areas in pigs points to a potential role for NMU-25 in modulating stress.[4]

-

Autonomic and Cardiovascular Control: The initial discovery of NMU-25 in the porcine spinal cord and its hypertensive effects highlight a role in autonomic regulation.[3] Its presence in the brain stem, which controls vital autonomic functions, further supports this role.[4]

-

Pain Perception (Nociception): In other species, NMU has been implicated in pronociceptive (pain-enhancing) pathways within the spinal cord and brain.[1]

Signaling Pathways

NMU-25 binds to NMUR2, a Gq/11 protein-coupled receptor. This binding initiates a downstream signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This increase in intracellular calcium and activation of PKC leads to various cellular responses, including neuronal excitation and neurotransmitter release.

Experimental Protocols

Detailed, standardized protocols for studying NMU-25 in the porcine CNS are not widely published. The following are adapted from established methodologies for neuropeptide research in porcine and other mammalian brain tissues.

Protocol: Immunohistochemistry (IHC) for NMU-25 or NMUR2 in Porcine Brain Tissue

This protocol is a general framework and requires optimization for specific antibodies.

-

Tissue Preparation:

-

Anesthetize the pig and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Freeze the brain and cut 30-40 µm sections on a cryostat or vibratome.

-

-

Staining (Free-Floating Method):

-

Wash sections three times in PBS.

-

Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation at 95°C for 20 minutes).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate with primary antibody (anti-NMU-25 or anti-NMUR2) diluted in blocking solution overnight at 4°C.

-

Wash sections three times in PBS with 0.1% Triton X-100 (PBST).

-

Incubate with a biotinylated secondary antibody for 2 hours at room temperature.

-

Wash sections three times in PBST.

-

Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

-

Wash sections three times in PBS.

-

Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired color intensity is reached.

-

Mount sections on slides, dehydrate through an ethanol (B145695) gradient, clear with xylene, and coverslip.

-

Protocol: In Situ Hybridization (ISH) for NMUR2 mRNA

This protocol allows for the visualization of NMUR2 gene expression.

-

Probe Preparation:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the porcine NMUR2 mRNA sequence. A sense probe should also be prepared as a negative control.

-

-

Tissue Preparation:

-

Prepare brain sections as described in the IHC protocol (steps 1.1 - 1.4), ensuring RNase-free conditions throughout.

-

-

Hybridization:

-

Pretreat sections with proteinase K.

-

Prehybridize sections in hybridization buffer for 2 hours at 65°C.

-

Hybridize with the DIG-labeled probe in hybridization buffer overnight at 65°C in a humidified chamber.

-

-

Washing and Detection:

-

Perform stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove non-specifically bound probe.

-

Wash in MABT buffer (maleic acid buffer with Tween-20).

-

Block with blocking solution for 1 hour.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively in MABT.

-

Develop the signal using NBT/BCIP substrate until a purple precipitate forms.

-

Stop the reaction, mount, and coverslip.

-

Conclusion and Future Directions

Neuromedin U-25, originally discovered in the porcine spinal cord, is positioned to be a key neuromodulator within the porcine central nervous system. The distribution of its primary CNS receptor, NMUR2, in critical areas like the hypothalamus, hippocampus, and brain stem provides a strong anatomical basis for its involvement in regulating energy balance, stress, and autonomic functions. However, the field is hampered by a lack of recent, specific quantitative and functional data in the porcine model.

Future research should prioritize:

-

Quantitative Receptor Mapping: Utilizing techniques like autoradiography or quantitative PCR to determine the precise density of NMUR2 in different porcine brain nuclei.

-

Functional Studies: Employing electrophysiology or calcium imaging on primary porcine neurons to directly assess the effects of NMU-25 on neuronal activity.

-

In Vivo Experiments: Conducting studies in live pig models to investigate the behavioral and physiological outcomes of central NMU-25 administration or receptor blockade.

A deeper understanding of the NMU-25 system in the porcine CNS will not only advance veterinary science but also enhance the utility of the pig as a valuable large-animal model for preclinical studies of metabolic and neurological disorders in humans.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Neuromedin U-8 and U-25: novel uterus stimulating and hypertensive peptides identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Situ Hybridization of Neuropeptide-Encoding Transcripts afp-1, afp-3, and afp-4 in Neurons of the Nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of neuromedin U like immunoreactivity in rat, porcine, guinea-pig and human tissue extracts using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuromedin U-25 in the Porcine Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract